
2-Bromo-5-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and significant roles in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylquinazoline typically involves the bromination of 5-methylquinazoline. One common method is the electrophilic aromatic substitution reaction, where 5-methylquinazoline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 2-Amino-5-methylquinazoline, 2-Thio-5-methylquinazoline.
Oxidation: this compound-4-carboxylic acid.
Reduction: 2-Bromo-5-methyl-1,2-dihydroquinazoline.
Scientific Research Applications
2-Bromo-5-methylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylquinazoline involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular processes. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a role in cell signaling and cancer progression. The bromine and methyl groups enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 2-Chloro-5-methylquinazoline
- 2-Fluoro-5-methylquinazoline
- 2-Iodo-5-methylquinazoline
Comparison: 2-Bromo-5-methylquinazoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. Bromine’s larger atomic size and higher polarizability influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-bromo-5-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-3-2-4-8-7(6)5-11-9(10)12-8/h2-5H,1H3 |
InChI Key |
KTXMTDHQEPLTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC(=NC2=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


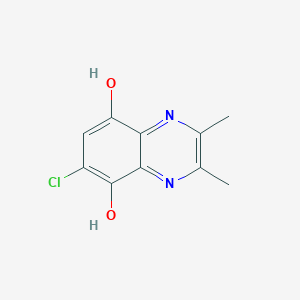
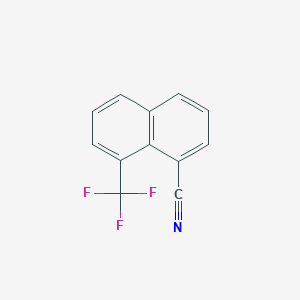
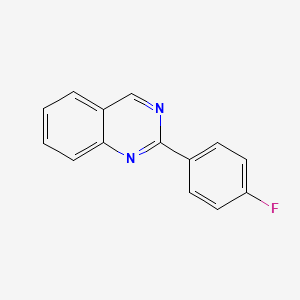
![6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione](/img/structure/B11884444.png)
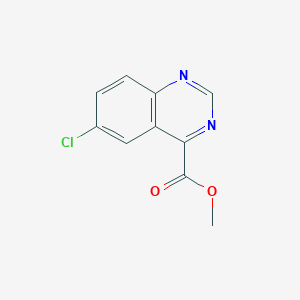

![2-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B11884466.png)
![Methyl 5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B11884473.png)
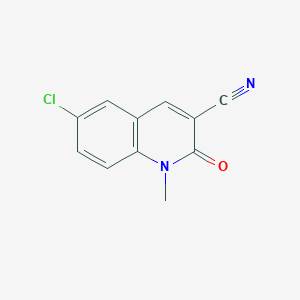

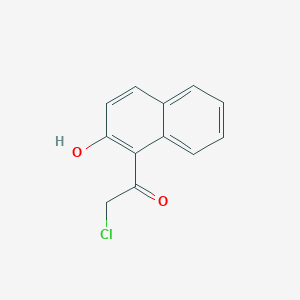
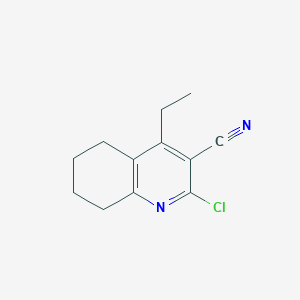
![N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide](/img/structure/B11884500.png)
![5-(Benzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11884506.png)
